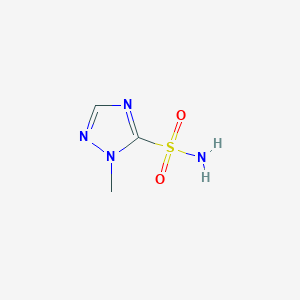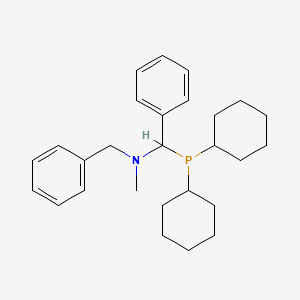![molecular formula C12H14O2 B12890507 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol This compound is characterized by a unique bicyclic structure that includes a furan ring fused to a cyclooctane ring
Méthodes De Préparation
The synthesis of 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a suitable cyclooctane derivative with a furan derivative in the presence of a catalyst . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with various biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases. Further research is needed to fully elucidate its medicinal properties.
Mécanisme D'action
The mechanism by which 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone can be compared with other similar compounds, such as:
1-(Furan-2-yl)ethanone: This compound has a simpler structure with a single furan ring and is used as a flavoring agent and intermediate in organic synthesis.
2-Acetylfuran: Similar to 1-(Furan-2-yl)ethanone, this compound is used in the food industry and as a precursor in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its bicyclic structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-[(5Z,7E,9E)-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl]ethanone |
InChI |
InChI=1S/C12H14O2/c1-9(13)10-3-2-4-11-7-8-14-12(11)6-5-10/h2-3,5-6,11H,4,7-8H2,1H3/b3-2-,10-5+,12-6+ |
Clé InChI |
NYLAVYDNWOFGHV-QYYVKADASA-N |
SMILES isomérique |
CC(=O)/C/1=C/C=C/2\C(CCO2)C/C=C1 |
SMILES canonique |
CC(=O)C1=CC=C2C(CCO2)CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
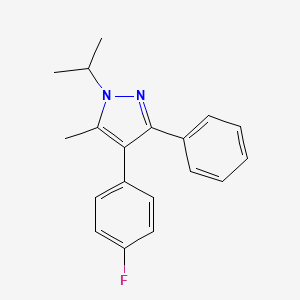
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
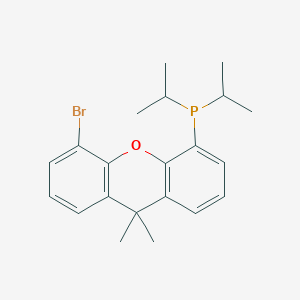
![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
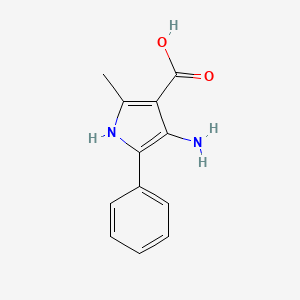
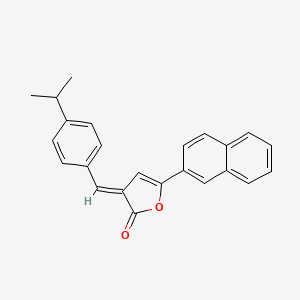
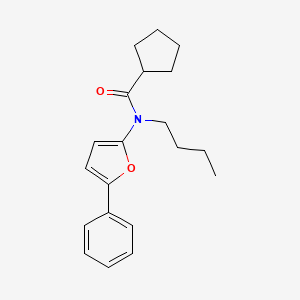

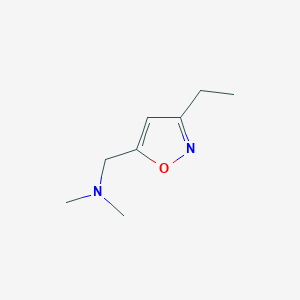
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)

